2,3-Dichloropropyl isohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropropyl isohexanoate is an organic compound with the molecular formula C9H16Cl2O2 and a molecular weight of 227.128 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a propyl group, which is further esterified with isohexanoic acid. It is a colorless liquid that is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl isohexanoate typically involves the esterification of 2,3-dichloropropanol with isohexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the continuous addition of reactants and removal of products, which enhances the efficiency and yield of the reaction . The use of advanced purification techniques such as fractional distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropyl isohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used in the oxidation of this compound.
Major Products
Alcohols: Formed through nucleophilic substitution of chlorine atoms.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Scientific Research Applications
2,3-Dichloropropyl isohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloropropyl isohexanoate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes . The pathways involved include the modification of DNA and proteins, which can affect cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropene: Similar in structure but lacks the ester group, making it more reactive in substitution reactions.
2,3-Dichloropropanol: The alcohol form of 2,3-Dichloropropyl isohexanoate, used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its ester functionality, which imparts different chemical properties compared to its analogs. The presence of the ester group makes it less reactive in nucleophilic substitution reactions but more suitable for applications requiring stability and specific reactivity .
Properties
CAS No. |
88606-63-7 |
---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
2,3-dichloropropyl 4-methylpentanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-7(2)3-4-9(12)13-6-8(11)5-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
QKQSJQLWPHJUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.